molecular formula C14H17N3O4S B2392461 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896299-03-9

2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No. B2392461
CAS RN: 896299-03-9
M. Wt: 323.37
InChI Key: GUEXWEZTTWHWBR-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine-2,5-dione . It was designed as an analogue of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine-2,5-dione core with an additional benzene ring attached to the side methyl group . More specific details about the molecular structure are not available in the retrieved information.

Scientific Research Applications

Antiprion Activity

A study on the synthesis of benzamide derivatives evaluated their potential as antiprion agents. The research explored the binding affinity of these compounds to human PrP(C) and their inhibition of its conversion into PrP(Sc). The derivatives showed promising results in inhibiting PrP(Sc) accumulation in scrapie-infected mouse neuroblastoma and brain cells, indicating their potential as therapeutic agents against prion disease (Fiorino et al., 2012).

Antiepileptic Activity

Another research highlighted the discovery of 4-substituted pyrrolidone butanamides, including levetiracetam (Keppra), as new agents with significant antiepileptic activity. The study focused on their binding affinity to a brain-specific site (LBS) and their therapeutic potential in epilepsy and other CNS diseases. Some candidates demonstrated potency in antiseizure tests, underscoring the importance of the carboxamide moiety and specific structural features for antiepileptic properties (Kenda et al., 2004).

Materials Science

In materials science, new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines were synthesized for potential applications. These polyamides, characterized by their solubility and thermal properties, could have applications in various fields due to their structural features and high yield (Faghihi & Mozaffari, 2008).

Antimicrobial and Anticancer Activities

The synthesis and evaluation of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides showed moderate anti-tuberculosis activity, suggesting their potential as antimicrobial agents (Amini et al., 2008). Additionally, novel 5-oxopyrrolidine derivatives were synthesized and characterized for their promising anticancer and antimicrobial activity, demonstrating their potential as scaffolds for developing anticancer and antimicrobial compounds targeting multidrug-resistant pathogens (Kairytė et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is a glutamate transporter primarily found in astrocytes, and it plays a crucial role in maintaining the extracellular glutamate concentrations in the central nervous system .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate, thereby reducing the extracellular concentrations of glutamate . This modulation is stereoselective, indicating that the compound interacts with specific sites on the EAAT2 protein .

Biochemical Pathways

By enhancing the uptake of glutamate, the compound indirectly influences the glutamatergic signaling pathway . Reduced extracellular glutamate concentrations can decrease the activation of glutamate receptors, thereby modulating neuronal excitability .

Pharmacokinetics

The compound exhibits favorable drug-like properties, including high metabolic stability on human liver microsomes . It shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest good bioavailability and a low potential for drug-drug interactions .

Result of Action

The compound’s action results in potent antiseizure activity across in vivo mouse seizure models . It also shows activity in pain models, proving effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .

Safety and Hazards

The compound has shown a favorable safety profile with negligible hepatotoxicity . It also revealed high metabolic stability on human liver microsomes and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

properties

IUPAC Name

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-7-8(2)22-14(12(7)13(21)15-3)16-9(18)6-17-10(19)4-5-11(17)20/h4-6H2,1-3H3,(H,15,21)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEXWEZTTWHWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CN2C(=O)CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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